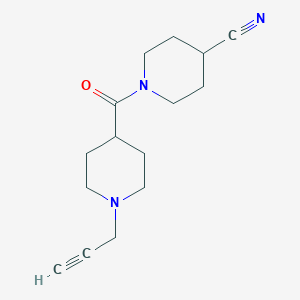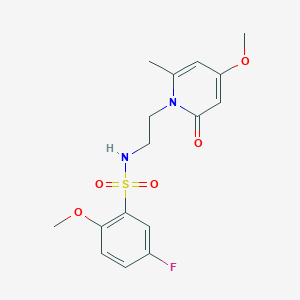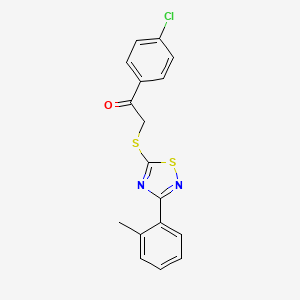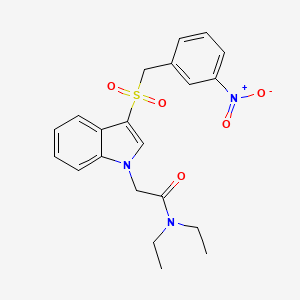![molecular formula C8H13N3 B2920633 3-(Azidomethyl)bicyclo[4.1.0]heptane CAS No. 1936270-17-5](/img/structure/B2920633.png)
3-(Azidomethyl)bicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Azidomethyl)bicyclo[4.1.0]heptane” is a derivative of “bicyclo[4.1.0]heptane”, also known as “Norcarane”. Norcarane is a colorless liquid and an organic compound . The molecular formula of Norcarane is C7H12 .
Molecular Structure Analysis
The molecular structure of Norcarane is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Norcarane isInChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-(Azidomethyl)bicyclo[4.1.0]heptane and its derivatives are involved in various synthesis processes. For instance, a study by Kriis et al. (2010) detailed a multicomponent cascade reaction leading to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. This process is noted for its high diastereoselectivity, yielding azabicycloheptanes which are crucial pharmacophores (Kadri Kriis et al., 2010).
Advanced Building Blocks in Drug Discovery
3-Azabicyclo[3.2.0]heptanes, closely related to 3-(Azidomethyl)bicyclo[4.1.0]heptane, have been synthesized as advanced building blocks for drug discovery. Denisenko et al. (2017) developed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals like benzaldehyde, allylamine, and cinnamic acid via intramolecular [2+2]-photochemical cyclization (A. Denisenko et al., 2017).
Bicyclic Amino Acid Derivatives Synthesis
In the context of asymmetric synthesis, Waldmann and Braun (1991) reported the synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This synthesis involved Aza-Diels-Alder reactions, highlighting the potential of bicyclic compounds in the synthesis of complex organic molecules (H. Waldmann & M. Braun, 1991).
Catalytic Desymmetrization
In a more recent study, Ray and Mukherjee (2022) discussed the catalytic desymmetrization of meso-cyclopropane fused cyclohexene-1,4-diones. This process is significant for synthesizing bioactive compounds with a bicyclo[4.1.0]heptane framework, demonstrating the versatility of these bicyclic structures in organic synthesis (Sayan Ray & S. Mukherjee, 2022).
Mécanisme D'action
Target of Action
The primary targets of 3-(Azidomethyl)bicyclo[41Similar compounds, such as bicyclo[311]heptanes, have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . These compounds have been shown to improve metabolic stability and lipophilicity compared to the parent arene-containing drug .
Mode of Action
The exact mode of action of 3-(Azidomethyl)bicyclo[41It’s known that similar structures can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, that can proceed both with and without opening of the cyclopropyl ring .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Azidomethyl)bicyclo[41It’s known that similar compounds can undergo a variety of transformations, which could potentially affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Azidomethyl)bicyclo[41It’s known that similar compounds, such as bicyclo[311]heptanes, have been shown to improve metabolic stability compared to the parent arene-containing drug .
Result of Action
The molecular and cellular effects of 3-(Azidomethyl)bicyclo[41Similar compounds have been shown to improve the performance of drug candidates, suggesting potential therapeutic effects .
Propriétés
IUPAC Name |
3-(azidomethyl)bicyclo[4.1.0]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-11-10-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPGCKMZOYFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)bicyclo[4.1.0]heptane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrrolidine-1-sulfonamide](/img/structure/B2920560.png)
![3-Azabicyclo[3.2.1]octane-6-carboxylic acid hcl](/img/structure/B2920561.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920562.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)

![{4-Aminobicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2920568.png)

![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)